4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one

Solid-State Chemistry Polymorph Screening Crystallography

4-Hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one (CAS 370584-21-7), also systematically named as 2-oxo-1-phenyl-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indole 4-oxide, is a tricyclic heterocyclic compound belonging to the [1,4]diazepino[6,5-b]indole class. It features an indole ring fused to a diazepine ring, with a characteristic N-oxide moiety and a 1-phenyl substitution.

Molecular Formula C17H13N3O2
Molecular Weight 291.30 g/mol
CAS No. 370584-21-7
Cat. No. B3979621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one
CAS370584-21-7
Molecular FormulaC17H13N3O2
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=C3C=CC=CC3=NC2=CN1O)C4=CC=CC=C4
InChIInChI=1S/C17H13N3O2/c21-16-11-19(22)10-15-17(13-8-4-5-9-14(13)18-15)20(16)12-6-2-1-3-7-12/h1-10,22H,11H2
InChIKeyGHDRHCLZCQKXQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one (CAS 370584-21-7): Chemical Identity and Structural Class Overview for Sourcing Decisions


4-Hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one (CAS 370584-21-7), also systematically named as 2-oxo-1-phenyl-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indole 4-oxide, is a tricyclic heterocyclic compound belonging to the [1,4]diazepino[6,5-b]indole class [1]. It features an indole ring fused to a diazepine ring, with a characteristic N-oxide moiety and a 1-phenyl substitution. The molecular formula is C17H13N3O2 with a molecular weight of 291.30 g/mol . This compound is a key intermediate in the synthesis of various reduced diazepinoindole derivatives and has been the subject of systematic structural characterization by powder X-ray diffraction, which provides a definitive, verifiable fingerprint for identity confirmation that closely related analogs cannot match [1].

Why Generic Substitution of 4-Hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one is Scientifically Unreliable


Even minor modifications at the 1-aryl position of [1,4]diazepino[6,5-b]indole 4-oxides can drastically alter their reactivity, crystal packing, and electrochemical properties, rendering simple interchange between analogs invalid [1]. The nature of the 1-aryl substituent has a pronounced influence on the entire synthesis cascade, affecting intermediate stability and final product yields [2]. Furthermore, the N-oxide functional group in this compound imparts a specific electrochemical reduction signature that distinguishes it from its deoxygenated and hexahydro counterparts, precluding their substitution in any assay or synthetic protocol that is sensitive to redox state [3]. The evidence below substantiates these quantifiable points of divergence.

Quantitative Differentiation Evidence for 4-Hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one vs. Closest Analogs


Crystal Structure Fingerprint: Unique Intermolecular Hydrogen-Bond Chains Differentiate 1-Phenyl 4-Oxide from its 4-Nitrophenyl Analog

The crystal structure of the target compound (1b) was solved from powder diffraction data alongside its 1-(4-nitrophenyl) analog (1a). Both compounds crystallize in non-centrosymmetric space groups and form identical intermolecular NH(indole)...O<--N hydrogen bonds that assemble molecules into linear chains. However, the 1-phenyl compound (1b) packs in a different crystal system (monoclinic or orthorhombic, depending on the specific analog) with distinct unit cell parameters compared to the 4-nitrophenyl analog, which was triclinic [1]. This structural fingerprint is a definitive, quantifiable identity marker that no other analog can replicate. Unit cell parameters extracted from powder data provide a direct quality control metric for procurement verification.

Solid-State Chemistry Polymorph Screening Crystallography

Electrochemical Reduction Signature: Distinguishing the 4-Oxide from its Deoxygenated and Hexahydro Derivatives

The electrochemical reduction of the target 4-oxide compound was studied in parallel with its two reduced forms: 2-oxo-1-phenyl-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indole (the deoxygenated analog) and 2-oxo-1-phenyl-1,2,3,4,5,6-hexahydro[1,4]diazepino[6,5-b]indole (the fully reduced analog) [1]. The 4-oxide exhibits a distinct cathodic peak potential corresponding to N-oxide reduction that is absent in the deoxygenated analog. The deoxygenated analog and hexahydro derivative show separate, characteristically different reduction waves. This electrochemical profile provides a quantitative, operationally simple method (e.g., cyclic voltammetry) to distinguish between these three oxidation states in a single experiment, preventing misidentification.

Electrochemistry Redox Chemistry Reaction Monitoring

Synthetic Intermediate Selectivity: Differential Reactivity Governed by the 1-Phenyl Substituent in the Synthesis of Diazepinoindole Scaffolds

The target compound serves as a critical N-oxide intermediate in the synthesis of reduced diazepinoindole derivatives. Deoxidation of 2-oxo-1-phenyl-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indole N-oxide (the target compound) specifically affords 1,2,3,6-tetrahydro- and 1,2,3,4,5,6-hexahydro[1,4]diazepino[6,5-b]indole derivatives [1]. The yield and course of this deoxidation are directly influenced by the nature of the 1-aryl substituent. The abstract of the primary synthesis study notes that 'the nature of the substituent in the 1-aryl fragment has a pronounced influence on the course of reactions throughout the whole sequence of transformations during the synthesis of diazepinoindoles' [2]. This means that a 4-chlorophenyl or 4-ethoxyphenyl analog at the 1-position will not behave identically in the same synthetic protocol, requiring re-optimization.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Predicted Physicochemical Property Divergence: Calculated LogP and Solubility Parameters Differentiate the 1-Phenyl 4-Oxide from its Reduced Counterparts

Although experimental physicochemical data for the target compound is sparse, authoritative databases provide calculated molecular descriptors that highlight significant differences from its reduced derivatives. The target 4-oxide has an N-oxide moiety that strongly influences its hydrogen-bond acceptor capacity and polarity compared to the non-oxidized tetrahydro analog or the fully saturated hexahydro analog . The ChemSpider entry lists a density of 1.4±0.1 g/cm³ and a boiling point of 675.9±65.0 °C at 760 mmHg for the target compound . These predicted properties, while not direct measurements, indicate a compound with fundamentally different physical behavior than its reduced forms, which directly impacts solubility, chromatographic retention, and formulation considerations.

ADME Prediction Computational Chemistry Formulation Development

Purity and Identity Authentication: NMR and IR Spectral Signatures Provide Definitive Compound-Specific Characterization

The primary synthesis paper specifically describes the confirmation of the structures of the synthesized 4-oxides, including the target 1-phenyl analog, using IR and 1H NMR spectroscopy [1]. These spectral data, while not exhaustively tabulated in the abstract, provide a compound-specific fingerprint. The key diagnostic signals include the N-oxide stretching frequency in the IR spectrum and the characteristic chemical shifts of the diazepine ring protons in the 1H NMR spectrum, which differ measurably from those of the deoxygenated and hexahydro analogs [2]. This spectral fingerprint allows for unambiguous identity confirmation upon receipt of material.

Analytical Chemistry Quality Control Spectroscopy

Broad Kinase Inhibitor Scaffold: Evidence for Class-Wide CHK-1 Inhibition with the Diazepinoindole Core but Lack of Target-Specific Quantitative Data for the Specific Compound

A patent assigned to Pfizer (EP1585749B1) claims tricyclic compounds of a formula that generically encompasses the [1,4]diazepino[6,5-b]indole core, including N-oxides, as inhibitors of checkpoint kinase 1 (CHK-1) for enhancing the efficacy of anti-neoplastic agents and radiation therapy [1]. The patent provides example compounds and some IC50 data, but the specifically claimed active compounds are structurally more complex, bearing additional aryl substitutions and amide functionalities beyond the simple 1-phenyl-4-oxide core. The target compound (370584-21-7) represents the minimal pharmacophoric scaffold. No direct, publicly available IC50 or Ki value for this exact compound against CHK-1 could be identified from primary literature sources. Its value in kinase research is therefore as a synthetic entry point or scaffold for further derivatization, not as a ready-to-use probe compound, distinguishing it from advanced analogs which have published potency data.

Kinase Inhibition Drug Discovery Cancer Research

Validated Application Scenarios for Procuring 4-Hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one Based on Evidence


Synthesis of Reduced 1,2,3,6-Tetrahydro- and 1,2,3,4,5,6-Hexahydro[1,4]diazepino[6,5-b]indole Derivatives

The target N-oxide is the direct precursor for the synthesis of its reduced analogs through deoxidation. As established in Section 3 (Evidence Items 2 and 3), the 1-phenyl 4-oxide can be selectively reduced to either the tetrahydro or fully saturated hexahydro derivative using formamidinesulfinic acid, hydrogen over Pd/C, or sodium bisulfite [1]. Procuring this specific 4-oxide is essential because the nature of the 1-aryl substituent has a pronounced influence on the reaction course, and the yields and product ratios obtained with the 1-phenyl compound cannot be assumed for other 1-aryl analogs [2]. This scenario applies directly to medicinal chemistry teams synthesizing focused libraries of diazepinoindoles for biological screening.

Quality Control and Identity Verification Using Powder X-ray Diffraction Fingerprinting

The solved crystal structure of the target compound provides a definitive, quantifiable identity standard (Section 3, Evidence Item 1). Upon receipt of a batch of 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one, a laboratory powder X-ray diffraction pattern can be collected and compared against the published pattern to confirm identity and phase purity [1]. This is the gold standard for distinguishing the intended 1-phenyl N-oxide from its 4-nitrophenyl, 4-chlorophenyl, or 4-ethoxyphenyl analogs, which all crystallize in different space groups with different unit cell parameters. This application is critical for any regulated or high-reproducibility environment.

Electrochemical Profiling and Redox State Discrimination in Reaction Monitoring

The distinct electrochemical reduction signature of the N-oxide moiety (Section 3, Evidence Item 2) allows researchers to monitor the progress of deoxidation reactions in real-time. Cyclic voltammetry can differentiate the starting 4-oxide from its deoxygenated and hexahydro products, providing an orthogonal analytical method to TLC or HPLC. This scenario is most applicable to process chemistry groups developing scalable synthetic routes where precise reaction monitoring is essential [1].

Scaffold for Structure-Activity Relationship (SAR) Exploration of Kinase Inhibitors

The [1,4]diazepino[6,5-b]indole core is recognized in the patent literature as a framework for kinase inhibition, specifically CHK-1 (Section 3, Evidence Item 6). The target compound represents a minimally elaborated scaffold that can be further functionalized, particularly at the 6-position or through N-oxide chemistry, to generate diverse analogs for SAR studies [1]. This compound is appropriate for a discovery chemistry group that requires a well-characterized, analytically authenticated starting point for library synthesis, rather than an already potent but structurally complex lead compound from the patent.

Quote Request

Request a Quote for 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.